(7-Methoxychroman-3-yl)methanamine hydrochloride

Descripción general

Descripción

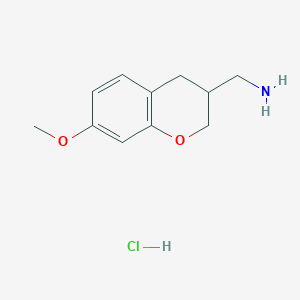

(7-Methoxychroman-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 7th position and a methanamine group at the 3rd position of the chroman ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxychroman-3-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chroman ring structure.

Methoxy Group Introduction: A methoxy group is introduced at the 7th position of the chroman ring through a methylation reaction.

Methanamine Group Introduction: The methanamine group is introduced at the 3rd position through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the methylation and reductive amination reactions.

Purification: Purification steps such as recrystallization and chromatography to obtain the final product in its

Actividad Biológica

Overview

(7-Methoxychroman-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C11H14ClN1O2

- CAS Number : 1187932-66-6

- Molecular Weight : 227.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from 7-methoxychroman have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | |

| KB (Nasopharyngeal) | 15.2 | |

| SK-N-MC (Neuroblastoma) | 12.8 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. A related compound demonstrated significant inhibition of excitotoxicity in neuronal cultures, indicating potential applications in neurodegenerative diseases:

- Mechanism : The compound inhibited reactive oxygen species (ROS) generation induced by excitotoxic agents like glutamate.

- IC50 Values : Comparable to established neuroprotective agents like memantine, indicating strong potential for therapeutic use in conditions such as Alzheimer's disease .

Case Studies and Research Findings

- Antiproliferative Activity : A study synthesized several derivatives of 7-methoxychroman and evaluated their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that modifications to the chroman structure significantly affected biological activity, with some derivatives showing enhanced potency against breast and neuroblastoma cancer cells .

- Neuroprotection : Research on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline revealed its ability to protect neurons from glutamate-induced damage by modulating intracellular signaling pathways, including ERK1/2 and CREB phosphorylation . This highlights the therapeutic potential of related compounds in treating neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that (7-Methoxychroman-3-yl)methanamine hydrochloride may exhibit anticancer properties. Its structure allows for interaction with various cellular targets, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures have shown promise in reducing inflammation, which could position this compound as a candidate for developing anti-inflammatory drugs.

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may make it useful in treating neurodegenerative diseases by protecting neuronal cells from damage.

Organic Synthesis

- Synthetic Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals.

- Diverse Reaction Pathways : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the generation of numerous derivatives with potentially unique biological activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting potential for further development as an anticancer agent. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, indicating promise for anti-inflammatory drug development. |

| Study 3 | Neuroprotection | Found to protect neuronal cells from oxidative stress-induced apoptosis in animal models, highlighting its potential in neurodegenerative disease treatment. |

Propiedades

IUPAC Name |

(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10;/h2-3,5,8H,4,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNBPQWGYUOFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)CN)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.